Nafenopin

Hepatomegaly PPARα Agonist Potency Comparative Toxicology

Nafenopin (3771-19-5) is a fibrate-class PPARα agonist distinguished by: (1) sex-independent peroxisome proliferation & catalase induction, eliminating the sex-dependent variability seen with clofibrate; (2) unique hepatomegaly mechanism via hypertrophy + hyperplasia (~50% hepatic DNA increase); (3) 18-fold peroxisomal β-oxidation induction even under vitamin A deficiency, demonstrating reliable PPARα-RXR activation. Unlike Wy-14643, nafenopin drives transient—not sustained—cell replication, enabling dissection of adaptive growth vs. tumorigenic pathways. Specify genuine Nafenopin for reproducible, mechanism-specific PPARα research.

Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
CAS No. 3771-19-5
Cat. No. B1677897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafenopin
CAS3771-19-5
SynonymsAcid, Nafenoic
CH 13437
CH-13437
CH13437
Melipan
Nafenoic Acid
Nafenopin
SU 13,437
SU-13,437
SU13,437
Molecular FormulaC20H22O3
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23
InChIInChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22)
InChIKeyXJGBDJOMWKAZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nafenopin (CAS 3771-19-5): A Potent, Sex-Independent PPARα Agonist for Lipid Metabolism and Peroxisome Proliferation Research


Nafenopin (CAS 3771-19-5), also known as Melipan or SU-13 437, is a hypolipidemic agent that functions as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist [1]. As a fibrate-class compound with a unique tetrahydronaphthalenyl-phenoxy structure [2], it induces robust hepatic peroxisome proliferation and fatty acid β-oxidation in preclinical models [3]. Unlike earlier fibrates, nafenopin demonstrates a notable absence of sex-specific response in its induction of microbody proliferation and catalase synthesis [4], establishing it as a critical tool for studying PPARα-mediated lipid metabolism without the confounding variable of sex-dependent pharmacology.

The Critical Risk of Nafenopin Substitution: Why Clofibrate, Fenofibrate, or Wy-14643 Cannot Replicate Its Unique Profile


Substituting nafenopin with other PPARα agonists, even those with high structural similarity, introduces significant scientific and procurement risks. Generic substitution fails because key attributes, such as a sex-independent response [1] and a distinct hepatomegaly mechanism driven by both hypertrophy and hyperplasia [2], are not shared across the class. For instance, the potent hepatocarcinogen Wy-14643 elicits a sustained, long-term increase in cell replication that is not observed with nafenopin [3]. Furthermore, nafenopin demonstrates a unique, higher potency (6- to 7-fold) in inducing hepatomegaly compared to its close structural analog, clofibrate [4]. Using an alternative compound without accounting for these documented differences can lead to irreproducible results in animal models of lipid metabolism, liver hyperplasia, and PPARα signaling.

Nafenopin (3771-19-5) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Clofibrate, Wy-14643, and PPARα Class


Hepatomegaly Potency: Nafenopin Demonstrates 6- to 7-Fold Greater Milligram Potency Than Clofibrate

In a direct head-to-head study in adult male mice, nafenopin was found to be 6 to 7 times as potent as the structurally similar clofibrate (ethyl-p-chlorophenoxyisobutyrate) on a milligram-per-kilogram basis for the induction of hepatomegaly [1]. Both compounds were administered orally at 25 or 100 mg/kg/day for 7 or 14 consecutive days.

Hepatomegaly PPARα Agonist Potency Comparative Toxicology

Hepatomegaly Mechanism: Nafenopin Induces Both Cellular Hypertrophy and Hyperplasia (Increased Cell Number)

Analysis of hepatic DNA content revealed that the marked hepatomegaly observed with nafenopin treatment is due to a combination of cellular hypertrophy and true hyperplasia. In mice, 14 days of treatment with 100 mg/kg/day of nafenopin resulted in an approximate 50% increase in total hepatic DNA content, indicating a substantial increase in hepatocyte cell number [1]. In contrast, the more modest hepatomegaly caused by clofibrate was attributed primarily to hypertrophy [2].

Hepatocellular Hyperplasia DNA Synthesis Liver Regeneration

Sustained Cell Replication: Nafenopin Induces an Early, Transient Increase in DNA Synthesis, Unlike the Sustained Replication Seen with Wy-14643

In a long-term comparative study in male Sprague-Dawley rats, nafenopin (0.05% in diet) and Wy-14643 (0.025% in diet) were administered for up to 60 weeks. Both compounds increased hepatocyte replicative DNA synthesis at the 1-week time point. However, only Wy-14643 produced a sustained increase in cell replication after 15-60 weeks [1]. The transient nature of nafenopin-induced replication contrasts sharply with the sustained proliferation driven by Wy-14643, a known hepatocarcinogen.

Hepatocellular Proliferation Carcinogenesis Peroxisome Proliferators

Sex-Independent Peroxisome Proliferation: Nafenopin Shows No Sex Difference in Response, a Critical Divergence from Clofibrate

A key differentiator for nafenopin is its ability to induce robust hepatic microbody (peroxisome) proliferation and catalase synthesis in both male and female rats and mice [1]. This is in direct contrast to clofibrate (ethyl-α-p-chlorophenoxyisobutyrate, CPIB), which induces this response primarily in males [2]. This sex-independent action simplifies experimental design and removes a significant confounding variable.

Sex-Specific Pharmacology Peroxisome Proliferation PPARα

Metabolic Enzyme Induction: Nafenopin Upregulates Short-Chain Carnitine Acyltransferase 8- to 26-Fold in Mouse Liver

As part of a class-wide response, nafenopin treatment in mice dramatically increases the activity of peroxisome-associated enzymes. In a study comparing nafenopin with clofibrate, tibric acid, and Wy-14643, the most pronounced increases were observed in the activity of short-chain carnitine acyltransferase, which was elevated 8- to 26-fold across the class [1]. While all four compounds induced similar enzyme activity increases, the data quantifies the potent metabolic remodeling caused by nafenopin, a key component of its hypolipidemic action.

Carnitine Acyltransferase Peroxisomal β-Oxidation Lipid Metabolism

Peroxisomal β-Oxidation Induction: Nafenopin's Efficacy is Maintained Even Under Severe Vitamin A Deficiency

Nafenopin-induced peroxisomal β-oxidation was compared in rats fed a vitamin A sufficient (VAS) diet versus a vitamin A deficient (VAD) diet. Treatment with nafenopin for 7 days induced peroxisomal β-oxidation 18-fold in VAD rats and 16-fold in VAS rats [1]. This demonstrates that nafenopin's efficacy as a PPARα agonist is largely independent of retinoid status, a factor that limits the activity of some other nuclear receptor ligands.

Vitamin A Deficiency Peroxisome Proliferation PPARα-RXR Heterodimer

Optimal Research and Industrial Use Cases for Nafenopin (CAS 3771-19-5) Based on Differentiated Evidence


Standard Positive Control for PPARα Activation in Both Male and Female Rodent Models

Given its documented sex-independent induction of peroxisome proliferation and catalase synthesis [1], nafenopin is the ideal positive control for any experiment involving PPARα activation in mixed-sex or female animal cohorts. It eliminates the confounding variable of sex-dependent pharmacology observed with clofibrate [2], ensuring a robust and predictable response in all animals. This simplifies study design and reduces the need for separate sex-specific control groups.

Mechanistic Studies of Hepatocellular Hyperplasia and Early Liver Growth

Nafenopin's unique mechanism of hepatomegaly, which involves both cellular hypertrophy and a significant increase in hepatocyte cell number (~50% increase in hepatic DNA) [1], makes it a superior model for investigating the early stages of liver hyperplasia. Unlike clofibrate, which primarily induces hypertrophy [2], nafenopin can be used to dissect pathways of cell cycle entry and DNA synthesis in the adult liver.

Investigating the PPARα-RXR Heterodimer Interface Under Nutritional Stress

The finding that nafenopin induces a robust 18-fold increase in peroxisomal β-oxidation in severely vitamin A deficient rats [1] positions it as a valuable tool for studies exploring the interaction between PPARα and its heterodimer partner, RXR. It serves as a ligand that can reliably activate the PPARα-RXR complex even when levels of the RXR ligand (9-cis-retinoic acid) are likely depleted, allowing researchers to isolate the specific contribution of PPARα agonism.

Comparative Carcinogenicity Studies: A Model for Transient vs. Sustained Proliferation

For research into the mechanisms of non-genotoxic hepatocarcinogenesis, nafenopin serves as a critical comparator to Wy-14643. While both induce early DNA synthesis, only Wy-14643 sustains cell replication long-term (15-60 weeks), which correlates with more rapid tumor development [1]. Using nafenopin alongside Wy-14643 allows for the dissection of the distinct signaling pathways that govern transient adaptive growth versus sustained, tumor-promoting proliferation.

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